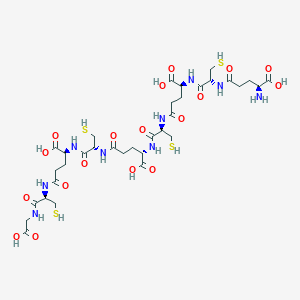

Phytochelatin 4

Description

Properties

CAS No. |

99465-98-2 |

|---|---|

Molecular Formula |

C34H53N9O18S4 |

Molecular Weight |

1004.1 g/mol |

IUPAC Name |

(2S)-2-amino-5-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C34H53N9O18S4/c35-14(31(54)55)1-5-22(44)38-19(11-63)28(51)41-16(33(58)59)3-7-24(46)40-21(13-65)30(53)43-17(34(60)61)4-8-25(47)39-20(12-64)29(52)42-15(32(56)57)2-6-23(45)37-18(10-62)27(50)36-9-26(48)49/h14-21,62-65H,1-13,35H2,(H,36,50)(H,37,45)(H,38,44)(H,39,47)(H,40,46)(H,41,51)(H,42,52)(H,43,53)(H,48,49)(H,54,55)(H,56,57)(H,58,59)(H,60,61)/t14-,15-,16-,17-,18-,19-,20-,21-/m0/s1 |

InChI Key |

RXJVIYXWFHKGJE-QKSWPAOXSA-N |

Isomeric SMILES |

C(CC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)NCC(=O)O)C(=O)O)C(=O)O)C(=O)O)[C@@H](C(=O)O)N |

Canonical SMILES |

C(CC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Phytochelatin Synthase in Phytochelatin 4 Production: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pivotal role of phytochelatin synthase (PCS) in the biosynthesis of phytochelatin 4 (PC4), a crucial peptide in heavy metal detoxification pathways in plants and other organisms. This document details the enzymatic mechanism, regulatory signaling cascades, and experimental methodologies pertinent to the study of PCS and PC4.

Introduction to Phytochelatins and Phytochelatin Synthase

Phytochelatins (PCs) are a family of cysteine-rich, non-proteinaceous peptides that play a central role in chelating and detoxifying heavy metals and metalloids, such as cadmium (Cd), arsenic (As), and mercury (Hg).[1][2] These peptides have the general structure (γ-glutamyl-cysteine)n-glycine, where 'n' typically ranges from 2 to 11.[3][4] this compound (PC4) is an oligomer with four γ-glutamyl-cysteine repeats.

The synthesis of PCs is catalyzed by the enzyme phytochelatin synthase (PCS), a γ-glutamylcysteine dipeptidyl transpeptidase.[5] PCS is a constitutively expressed enzyme that is allosterically activated in the presence of heavy metal ions. This activation leads to the sequential addition of γ-glutamyl-cysteine (γ-EC) moieties from glutathione (GSH) to a growing phytochelatin chain.

Enzymatic Synthesis of this compound

The biosynthesis of PC4 is a multi-step process initiated from the ubiquitous tripeptide, glutathione (GSH). The reaction is catalyzed by phytochelatin synthase and can be conceptually divided into two main stages: the synthesis of PC2 and the subsequent elongation to PC4.

Step 1: Synthesis of Phytochelatin 2 (PC2)

The synthesis of the initial phytochelatin, PC2, involves a transpeptidation reaction where PCS transfers the γ-glutamyl-cysteine (γ-EC) group from a donor GSH molecule to an acceptor GSH molecule. This reaction forms PC2 and releases a molecule of glycine.

Reaction: 2 GSH → (γ-Glu-Cys)₂-Gly (PC2) + Gly

Step 2: Elongation to Phytochelatin 3 (PC3) and this compound (PC4)

Following the synthesis of PC2, PCS catalyzes the sequential addition of further γ-EC units from donor GSH molecules to the growing PC chain. PC2 acts as the substrate for the synthesis of PC3, and subsequently, PC3 serves as the substrate for the synthesis of PC4.

Reaction for PC3 synthesis: PC2 + GSH → (γ-Glu-Cys)₃-Gly (PC3) + Gly Reaction for PC4 synthesis: PC3 + GSH → (γ-Glu-Cys)₄-Gly (PC4) + Gly

The production of longer-chain PCs, including PC4, is influenced by factors such as the concentration of heavy metals and the duration of exposure. Studies have shown that higher concentrations of cadmium and longer exposure times tend to favor the synthesis of higher molecular weight PCs like PC4.

Structure of Phytochelatin Synthase

Eukaryotic phytochelatin synthases are typically composed of two main domains:

-

N-terminal Catalytic Domain: This highly conserved domain contains the active site responsible for the transpeptidase activity. It harbors a catalytic triad of Cysteine, Histidine, and Aspartate residues, characteristic of papain-like cysteine proteases.

-

C-terminal Regulatory Domain: This more variable domain is rich in cysteine residues and is involved in the perception of heavy metal ions, leading to the allosteric activation of the enzyme.

Quantitative Data on Phytochelatin Production

While specific kinetic parameters (Km, Vmax, kcat) for the enzymatic synthesis of PC4 are not extensively documented in the literature, studies have quantified the production of different phytochelatin oligomers over time in the presence of heavy metals. The following table summarizes representative data on the relative production of PC2, PC3, and PC4 by Schistosoma mansoni PCS (SmPCS) upon activation with cadmium.

| Time (minutes) | PC2 (µmol/mg enzyme) | PC3 (µmol/mg enzyme) | PC4 (µmol/mg enzyme) |

| 15 | ~0.8 | 0 | 0 |

| 20 | ~1.0 | ~0.1 | 0 |

| 90 | Plateau | Increasing | ~0.2 |

| 180 | Plateau | Plateau | Increasing |

Data adapted from a study on SmPCS, showing the sequential appearance of PC oligomers. PC5, PC6, and PC7 were also detected after 180 minutes. Note that kinetic parameters can vary significantly between species and with different metal activators.

Signaling Pathways Regulating Phytochelatin Synthase

The production of phytochelatins is tightly regulated at both the post-translational level (enzyme activation) and the transcriptional level (gene expression).

Heavy Metal-Induced Activation and Gene Expression

Heavy metal ions are the primary activators of PCS. The binding of metals to the C-terminal domain of the enzyme is thought to induce a conformational change that activates the catalytic N-terminal domain.

In addition to direct enzyme activation, heavy metal stress can also lead to the upregulation of PCS gene expression. This transcriptional regulation is mediated by complex signaling pathways.

MAPK Signaling Cascade

The Mitogen-Activated Protein Kinase (MAPK) cascade is a key signaling pathway involved in the response to various stresses, including heavy metal exposure. In the context of cadmium stress, the MAPK cascade can lead to the activation of transcription factors that regulate the expression of genes involved in the phytochelatin synthesis pathway.

Transcription Factors

Several transcription factors have been identified as regulators of PCS gene expression. In Arabidopsis thaliana, the transcription factors WRKY45 and ZAT6 have been shown to positively regulate the expression of PCS1 and other genes involved in glutathione biosynthesis in response to cadmium stress.

Below is a diagram illustrating the signaling pathway leading to phytochelatin synthesis.

Caption: Heavy metal stress-induced signaling pathway for PC4 synthesis.

Experimental Protocols

In Vitro Phytochelatin Synthase Assay

This protocol describes a method for measuring the activity of phytochelatin synthase in vitro.

Materials:

-

Purified recombinant phytochelatin synthase

-

Glutathione (GSH)

-

Heavy metal salt solution (e.g., CdCl₂)

-

Tris-HCl buffer (pH 8.0)

-

β-mercaptoethanol (β-Me)

-

5-sulfosalicylic acid (SSA)

-

HPLC system with a C18 column and a suitable detector (e.g., UV or fluorescence detector after derivatization, or mass spectrometer)

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer (e.g., 200 mM, pH 8.0), β-Me (e.g., 10 mM), and GSH (e.g., 10 mM).

-

Add the purified phytochelatin synthase enzyme to the reaction mixture.

-

Initiate the reaction by adding the heavy metal activator (e.g., 0.1 mM CdCl₂).

-

Incubate the reaction at an optimal temperature (e.g., 37°C) for a defined period (e.g., 15-180 minutes).

-

Stop the reaction by adding a quenching agent, such as 5-sulfosalicylic acid.

-

Centrifuge the mixture to pellet any precipitated protein.

-

Analyze the supernatant for the presence and quantity of PC2, PC3, and PC4 using HPLC or HPLC-MS/MS.

Below is a workflow diagram for the in vitro PCS assay.

Caption: Workflow for the in vitro phytochelatin synthase assay.

HPLC-MS/MS Quantification of this compound

This protocol outlines a general method for the sensitive and specific quantification of PC4 from biological samples.

Materials:

-

Plant or cell extract

-

Dithiothreitol (DTT)

-

Formic acid or trifluoroacetic acid (TFA)

-

Acetonitrile

-

Ammonium formate

-

PC4 standard

-

LC-MS/MS system (e.g., triple quadrupole)

Procedure:

-

Sample Extraction: Homogenize the biological sample in an acidic extraction buffer containing DTT to prevent oxidation of thiols.

-

Sample Cleanup: Perform a solid-phase extraction (SPE) or protein precipitation to remove interfering substances.

-

LC Separation:

-

Column: C18 reversed-phase column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from low to high percentage of Mobile Phase B is typically used to elute the phytochelatins.

-

-

MS/MS Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

MRM Transitions: Select specific precursor-to-product ion transitions for PC4. For example, monitor the transition of the protonated molecule [M+H]⁺ to a specific fragment ion.

-

-

Quantification: Generate a standard curve using a certified PC4 standard and calculate the concentration of PC4 in the sample.

Below is a workflow diagram for the HPLC-MS/MS quantification of PC4.

Caption: Workflow for the quantification of PC4 by HPLC-MS/MS.

Conclusion

Phytochelatin synthase is the central enzyme in the biosynthesis of phytochelatins, including PC4. Its activity is intricately regulated by the presence of heavy metals and through complex cellular signaling networks involving MAPK cascades and specific transcription factors. The production of PC4 is a key component of the cellular defense mechanism against heavy metal toxicity. The experimental protocols provided in this guide offer a foundation for researchers to investigate the function of PCS and the dynamics of PC4 production in various biological systems. Further research into the specific kinetic parameters of PCS for higher-order phytochelatins and the detailed elucidation of the upstream signaling components will provide a more complete understanding of this vital detoxification pathway.

References

Phytochelatin 4 structure and amino acid sequence

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytochelatins (PCs) are a family of cysteine-rich, heavy metal-binding peptides produced enzymatically in plants, fungi, nematodes, and all groups of algae, including cyanobacteria.[1] These peptides play a crucial role in the detoxification of heavy metals and metalloids, such as cadmium, arsenic, lead, and zinc, by chelation through their sulfhydryl groups.[1][2][3][4] The general structure of phytochelatins is (γ-Glutamyl-Cysteinyl)n-Glycine, where 'n' can range from 2 to 11. This guide focuses specifically on Phytochelatin 4 (PC4), where n=4, providing a detailed overview of its structure, amino acid sequence, biosynthesis, and relevant experimental methodologies.

Structure and Amino Acid Sequence of this compound

This compound is a polypeptide with the general structure (γ-Glu-Cys)4-Gly. Unlike proteins, which are direct gene products, phytochelatins are synthesized enzymatically, which is evident from the presence of the γ-glutamyl linkage between the glutamic acid residues.

The amino acid sequence of this compound is:

γ-Glutamyl-Cysteinyl-γ-Glutamyl-Cysteinyl-γ-Glutamyl-Cysteinyl-γ-Glutamyl-Cysteinyl-Glycine

This structure consists of four repeating γ-glutamyl-cysteine units followed by a terminal glycine.

Quantitative Data

The ability of phytochelatins to chelate heavy metals is fundamental to their biological function. The stability of these metal-peptide complexes can be quantified by their formation constants.

| Ligand | Metal Ion | log K (at pH 7.4) |

| This compound (PC4) | Cd²⁺ | 7.5 |

Table 1: Stability constant for the 1:1 complex of this compound with Cadmium ions.

Biosynthesis of this compound

Phytochelatins are synthesized from glutathione (GSH) in a reaction catalyzed by the enzyme phytochelatin synthase (PCS), a γ-glutamylcysteine dipeptidyl transpeptidase. The synthesis is induced by the presence of heavy metal ions. The enzyme transfers a γ-glutamyl-cysteine moiety from a donor GSH molecule to an acceptor molecule, which can be another GSH molecule or a growing phytochelatin chain.

The biosynthesis pathway leading to this compound can be visualized as a stepwise elongation process:

Experimental Protocols

Extraction of Phytochelatins from Plant Tissue

This protocol describes the extraction of thiols, including phytochelatins, from plant tissues for subsequent analysis.

Materials:

-

Plant tissue (fresh or frozen in liquid nitrogen)

-

60% Perchloric acid

-

Blender or mortar and pestle

-

Centrifuge tubes

-

Centrifuge capable of 13,000 x g

-

Vortex mixer

-

Cryovials

Procedure:

-

Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled blender or a mortar and pestle with liquid nitrogen.

-

For every 1 gram of fresh weight of plant tissue, add 2 mL of 60% perchloric acid.

-

Vortex the mixture vigorously for 1 minute to ensure thorough homogenization.

-

Transfer the homogenate to centrifuge tubes and centrifuge at 13,000 x g for 5 minutes to pellet cell debris.

-

Carefully collect the supernatant, which contains the extracted phytochelatins.

-

Store the supernatant in cryovials at -80°C until analysis.

Quantification of this compound by HPLC

This protocol outlines a method for the separation and quantification of phytochelatins using High-Performance Liquid Chromatography (HPLC).

Instrumentation and Columns:

-

HPLC system with a variable wavelength detector

-

Prodigy ODS (3) column (250 x 4.6 mm)

-

C18 ODS guard column (4 x 3 mm)

Reagents:

-

Solvent A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water

-

Solvent B: Acetonitrile with 0.1% (v/v) TFA

-

Phytochelatin standards (PC2, PC3, PC4)

Chromatographic Conditions:

-

Injection Volume: 20 µL

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 214 nm

-

Gradient:

-

Start with 2% Solvent B.

-

Linear gradient to 100% Solvent B. (Note: The original document mentions a linear gradient from 2% to 100% solvent B, but does not specify the time. This would need to be optimized based on the specific column and system.)

-

Procedure:

-

Prepare a standard curve by injecting known concentrations of phytochelatin standards.

-

Inject the prepared plant extracts (from Protocol 1) into the HPLC system.

-

Identify the phytochelatin peaks in the sample chromatogram by comparing their retention times with those of the standards.

-

Quantify the amount of this compound in the sample by integrating the peak area and comparing it to the standard curve.

Conclusion

This compound is a critical molecule in the plant's defense against heavy metal stress. Its unique structure, with repeating γ-glutamyl-cysteine units, allows for the efficient chelation of toxic metal ions. Understanding its biosynthesis and the methods for its extraction and quantification are essential for research in plant physiology, toxicology, and for the development of phytoremediation strategies. The protocols and data presented in this guide provide a solid foundation for professionals working in these fields.

References

- 1. Phytochelatin - Wikipedia [en.wikipedia.org]

- 2. Phytochelatin Synthesis Is Essential for the Detoxification of Excess Zinc and Contributes Significantly to the Accumulation of Zinc - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Phytochelatins: Sulfur-Containing Metal(loid)-Chelating Ligands in Plants [mdpi.com]

Phytochelatin 4: A Core Component in Plant Heavy Metal Tolerance

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Heavy metal contamination of soil and water poses a significant threat to agriculture, environmental health, and human well-being. Plants, being sessile organisms, have evolved sophisticated mechanisms to cope with the toxic effects of heavy metals. A primary defense strategy involves the synthesis of phytochelatins (PCs), a family of cysteine-rich peptides that chelate heavy metals, thereby reducing their intracellular concentration and toxicity. While the roles of shorter-chain phytochelatins like PC2 and PC3 have been extensively studied, the specific function of Phytochelatin 4 (PC4) is emerging as a critical aspect of plant heavy metal tolerance, particularly under high-stress conditions. This technical guide provides a comprehensive overview of the current understanding of PC4's function, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Function of this compound in Heavy Metal Tolerance

Phytochelatins are enzymatically synthesized peptides with the general structure (γ-Glu-Cys)n-Gly, where 'n' typically ranges from 2 to 11. This compound (PC4) has the structure (γ-Glu-Cys)₄-Gly. Like other phytochelatins, the primary function of PC4 is to bind and sequester heavy metal ions, effectively detoxifying the cytoplasm. The thiol groups (-SH) of the cysteine residues are crucial for this chelating activity.

While sharing a common mechanism with other PCs, evidence suggests that PC4 plays a particularly important role under conditions of high heavy metal stress. Studies have shown that as the concentration of heavy metals like cadmium (Cd) increases, the synthesis of longer-chain PCs, including PC4, becomes more prominent. This suggests that PC4 may be more efficient at chelating metals or forming more stable complexes when the cellular detoxification machinery is under significant pressure.

Furthermore, the detection of PC4 in the phloem sap of Brassica napus indicates a potential role in the long-distance transport of heavy metals within the plant. This long-range mobility could be a mechanism for relocating toxic metals from sensitive tissues, such as roots, to other parts of the plant for storage or detoxification.

Quantitative Data on this compound and Heavy Metal Tolerance

The following tables summarize quantitative data from various studies, highlighting the induction of PC4 in response to heavy metal stress and its metal binding affinity.

Table 1: this compound Levels in Plants Under Heavy Metal Stress

| Plant Species | Tissue | Heavy Metal and Concentration | PC4 Concentration (nmol/g FW or as specified) | Fold Increase (compared to control) | Reference |

| Nicotiana tabacum (Tobacco) | Roots | 50 µM Cd(II) | ~2.5 | Not specified | [1] |

| Nicotiana tabacum (Tobacco) | Shoots | 50 µM Cd(II) | ~7.5 | Not specified | [1] |

| Nicotiana tabacum (Tobacco) | Roots | 100 µM Cd(II) | ~5.0 | Not specified | [1] |

| Nicotiana tabacum (Tobacco) | Shoots | 100 µM Cd(II) | ~15.0 | Not specified | [1] |

| Nicotiana tabacum (Tobacco) | Roots | 250 µM Cd(II) | ~7.5 | Not specified | [1] |

| Nicotiana tabacum (Tobacco) | Shoots | 250 µM Cd(II) | ~20.0 | Not specified | |

| Rauvolfia serpentina (cell culture) | Cells | 100 µM Arsenite | Trace amounts detected | Not specified |

Table 2: Metal Binding Affinity of this compound

| Phytochelatin | Metal Ion | Log K (Stability Constant) | Method | Reference |

| PC4 | Cd(II) | 7.5 (for a 1:1 complex) | Spectrophotometry |

Signaling Pathways and Experimental Workflows

Phytochelatin Synthesis Pathway

The synthesis of phytochelatins is a multi-step process initiated by the presence of heavy metal ions. The pathway begins with the synthesis of glutathione (GSH), the precursor for all phytochelatins.

Caption: Phytochelatin synthesis pathway from amino acid precursors to the formation of PC4 and subsequent metal chelation and vacuolar sequestration.

Experimental Workflow for PC4 Quantification

A robust workflow is essential for the accurate quantification of PC4 in plant tissues. This typically involves extraction, derivatization, and analysis by High-Performance Liquid Chromatography (HPLC) coupled with a sensitive detector.

Caption: A typical experimental workflow for the extraction and quantification of this compound from plant tissues.

Experimental Protocols

Extraction of Phytochelatins from Plant Tissue

This protocol is adapted from methodologies used for general phytochelatin extraction and can be optimized for PC4 analysis.

Materials:

-

Plant tissue (roots, shoots, leaves)

-

Liquid nitrogen

-

Mortar and pestle, pre-chilled

-

Extraction Buffer: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water

-

Microcentrifuge tubes

-

Refrigerated microcentrifuge

Procedure:

-

Harvest plant tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Transfer a known weight of the powdered tissue (e.g., 100 mg) to a pre-chilled microcentrifuge tube.

-

Add 500 µL of ice-cold Extraction Buffer to the tube.

-

Vortex vigorously for 1 minute to ensure thorough mixing.

-

Incubate on ice for 30 minutes, with occasional vortexing.

-

Centrifuge at 14,000 x g for 20 minutes at 4°C.

-

Carefully collect the supernatant, which contains the phytochelatins, and transfer it to a new pre-chilled tube.

-

Store the extract at -80°C until derivatization and analysis.

Derivatization of Phytochelatins with Monobromobimane (mBBr)

Derivatization with a fluorescent tag like mBBr is often necessary for sensitive detection by HPLC with fluorescence detection.

Materials:

-

Phytochelatin extract

-

HEPES buffer (200 mM, pH 8.2)

-

Monobromobimane (mBBr) solution (50 mM in acetonitrile)

-

Dithiothreitol (DTT) solution (100 mM in water)

-

Methanesulfonic acid (MSA)

Procedure:

-

In a microcentrifuge tube, mix 50 µL of the plant extract with 195 µL of HEPES buffer.

-

Add 5 µL of DTT solution to reduce any oxidized thiol groups and incubate at room temperature for 1 hour.

-

Add 10 µL of mBBr solution to the mixture.

-

Incubate in the dark at room temperature for 30 minutes.

-

Stop the reaction by adding 40 µL of MSA.

-

Centrifuge at 14,000 x g for 10 minutes to pellet any precipitate.

-

Transfer the supernatant to an HPLC vial for analysis.

Quantification of PC4 by HPLC-MS/MS

This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of PC4. Specific parameters will need to be optimized for the instrument used.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient:

-

0-2 min: 2% B

-

2-15 min: linear gradient to 50% B

-

15-17 min: linear gradient to 98% B

-

17-20 min: hold at 98% B

-

20-21 min: return to 2% B

-

21-25 min: re-equilibration at 2% B

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry Conditions (for mBBr-derivatized PC4):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions: The specific precursor and product ions for mBBr-derivatized PC4 will need to be determined empirically. As a starting point, the theoretical monoisotopic mass of (γ-Glu-Cys)₄-Gly is 988.27 Da. The mass of the mBBr derivative would be higher.

-

Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.

Quantification:

-

A standard curve should be generated using a certified PC4 standard of known concentrations.

-

The concentration of PC4 in the plant extracts is determined by comparing the peak area of the sample to the standard curve.

Conclusion and Future Directions

This compound is an integral component of the plant's defense arsenal against heavy metal toxicity. While its fundamental role as a metal chelator is clear, emerging evidence points towards a specialized function, particularly under high-stress conditions and potentially in the systemic transport of heavy metals. The quantitative data presented in this guide underscores the inducibility of PC4 in response to cadmium and arsenic, and its strong binding affinity for cadmium.

Future research should focus on elucidating the specific functional differences between PC4 and other phytochelatins. Investigating the substrate preference of different phytochelatin synthase isoforms for the synthesis of PC4 would provide valuable insights into its regulation. Furthermore, detailed studies on the transport mechanisms of PC4-metal complexes, both at the cellular (vacuolar sequestration) and whole-plant (phloem transport) levels, are crucial for a complete understanding of its role in heavy metal detoxification and distribution. The development of advanced analytical techniques will be instrumental in precisely quantifying PC4 and its metal complexes in various plant tissues, paving the way for targeted strategies to enhance heavy metal tolerance in crops and for phytoremediation applications.

References

The Role of Phytochelatin 4 in the Sequestration of Arsenic and Other Metalloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phytochelatins (PCs) are a family of cysteine-rich peptides that play a pivotal role in the detoxification of heavy metals and metalloids in plants and some other organisms. This technical guide focuses on Phytochelatin 4 (PC4), an oligomer with four γ-glutamylcysteine units, and its crucial function in the sequestration of arsenic and other metalloids. This document provides an in-depth overview of the biochemical mechanisms, quantitative binding characteristics, and detailed experimental protocols relevant to the study of PC4. The information presented herein is intended to serve as a comprehensive resource for researchers in cellular biology, toxicology, and drug development who are investigating chelation-based detoxification strategies.

Introduction: Phytochelatins and Metalloid Detoxification

Phytochelatins are enzymatically synthesized peptides with the general structure (γ-glutamylcysteine)n-glycine, where 'n' typically ranges from 2 to 11.[1] These molecules are not primary gene products but are synthesized from glutathione (GSH) by the enzyme phytochelatin synthase (PCS). The synthesis of PCs is induced by the presence of various heavy metal and metalloid ions.[1] The primary mechanism of detoxification involves the chelation of these toxic ions by the sulfhydryl groups of the cysteine residues within the PC structure. The resulting metal-PC complexes are then actively transported into the vacuole for sequestration, effectively removing them from the cytoplasm where they could exert their toxic effects.[2]

Arsenic, a toxic metalloid of significant environmental and health concern, is a potent inducer of phytochelatin synthesis.[1] Plants primarily take up arsenic from the soil in the form of arsenate (As(V)), which is then reduced to the more toxic arsenite (As(III)).[3] It is this trivalent form that is effectively chelated by phytochelatins.

The Central Role of this compound in Arsenic Sequestration

This compound (PC4) has been identified as a key player in the sequestration of arsenic. Upon exposure to arsenite, plant cells upregulate the synthesis of a range of phytochelatins, with PC4 being a significant component.

The sequestration process can be summarized in the following key steps:

-

Activation of Phytochelatin Synthase (PCS): The presence of arsenite and arsenate directly activates the constitutive enzyme phytochelatin synthase. This activation initiates the polymerization of glutathione into phytochelatins of varying lengths, including PC4.

-

Chelation of Arsenite: The sulfhydryl groups of the cysteine residues in PC4 have a high affinity for arsenite. Experimental evidence suggests that the stoichiometry of arsenic to sulfhydryl groups in these complexes is approximately 1:3. This indicates that multiple cysteine residues are involved in coordinating a single arsenic ion. In Arabidopsis, As(III)-PC4 has been identified as one of the most abundant arsenic-phytochelatin complexes in roots.

-

Vacuolar Sequestration: The resulting As(III)-PC4 complexes are transported from the cytoplasm into the vacuole. This transport is an active process mediated by specific ATP-binding cassette (ABC) transporters, such as AtABCC1 and AtABCC2 in Arabidopsis thaliana. This sequestration effectively isolates the toxic metalloid from sensitive cellular components.

Quantitative Data on Phytochelatin-Metalloid Interactions

| Ligand | Metal/Metalloid | Stability Constant (log K) | Stoichiometry (Metal:Ligand) | Method | Reference |

| This compound | Cadmium (Cd²⁺) | 13.39 (at pH 7.4) | 1:1 and 2:1 | Potentiometry/Spectroscopy | |

| This compound | Zinc (Zn²⁺) | Not explicitly determined for PC4, but generally high | 1:1 | Isothermal Titration Calorimetry | |

| Phytochelatins (general) | Arsenic (As³⁺) | Not determined | ~1 As : 3 -SH groups | ESI-MS, Gel Filtration | |

| Phytochelatins (general) | Lead (Pb²⁺) | Not determined | 1:1, 2:1, 1:2, 2:2 | Nano-ESI-MS |

Note: The stability of phytochelatin complexes with various divalent metals follows the general trend: Zn²⁺ ≥ Cu²⁺ ≥ Fe²⁺ > Mg²⁺ > Ca²⁺.

Signaling Pathways and Experimental Workflows

Signaling Pathway for Arsenic Detoxification via this compound

The following diagram illustrates the key steps in the signaling and metabolic pathway leading to the sequestration of arsenic by PC4.

Caption: Arsenic uptake, reduction, and subsequent sequestration via the this compound pathway.

Experimental Workflow: Quantification of this compound

The following diagram outlines a typical workflow for the extraction, derivatization, and quantification of PC4 from plant tissues.

References

Methodological & Application

Application Note: Quantification of Phytochelatin 4 using High-Performance Liquid Chromatography (HPLC)

Introduction

Phytochelatins (PCs) are a family of cysteine-rich peptides synthesized by plants, algae, and some fungi in response to heavy metal stress.[1][2] These peptides play a crucial role in the detoxification of heavy metals by chelating them and facilitating their sequestration. The general structure of phytochelatins is (γ-Glu-Cys)n-Gly, where 'n' typically ranges from 2 to 11.[1][2] Phytochelatin 4 (PC4) corresponds to the structure (γ-Glu-Cys)₄-Gly. Accurate quantification of specific phytochelatins like PC4 is essential for researchers in plant biology, ecotoxicology, and drug development to understand the mechanisms of metal tolerance and detoxification.

This application note provides a detailed protocol for the quantification of this compound in biological samples using reversed-phase high-performance liquid chromatography (RP-HPLC) with pre-column derivatization and fluorescence detection. An alternative method utilizing UV detection without a derivatization step is also discussed.

Principle

The primary method involves the extraction of thiols, including PC4, from the sample matrix. Due to the lack of a strong native chromophore, the thiol groups of phytochelatins are derivatized with a fluorescent reagent, monobromobimane (mBBr), prior to HPLC analysis.[1] The derivatization reaction occurs at a basic pH and results in a stable, highly fluorescent product. The mBBr-derivatized phytochelatins are then separated by RP-HPLC on a C18 column using a gradient elution program. Detection is achieved using a fluorescence detector. Quantification is performed by comparing the peak area of the sample with that of a known standard.

An alternative method bypasses the derivatization step and relies on the peptide bonds for UV absorbance at a low wavelength (214 nm) for detection and quantification.

Experimental Protocols

Method 1: HPLC with Pre-column Derivatization and Fluorescence Detection

1. Reagents and Materials

-

This compound standard

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Hydrochloric acid (HCl)

-

Methanesulfonic acid (MSA)

-

4-(2-hydroxyethyl)piperazine-1-propanesulfonic acid (HEPPS) buffer

-

Diethylenetriaminepentaacetic acid (DTPA)

-

Monobromobimane (mBBr)

-

Liquid nitrogen

-

Centrifuge

-

HPLC system with a fluorescence detector and a C18 column

2. Sample Preparation (Plant Tissue)

-

Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a mortar and pestle or a blender.

-

Extract thiols by homogenizing the powdered tissue in an ice-cold extraction buffer (e.g., 0.1 M HCl or 0.1% (v/v) TFA) containing a chelating agent like 6.3 mM DTPA. The ratio of tissue to buffer should be optimized, for example, 1 g of fresh weight to 5 mL of buffer.

-

Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.

-

Collect the supernatant containing the phytochelatins. For long-term storage, the extract can be lyophilized.

3. Pre-column Derivatization with monobromobimane (mBBr)

-

If the extract is lyophilized, reconstitute it in a suitable buffer such as 6.3 mM DTPA with 0.1% (v/v) TFA.

-

In a microcentrifuge tube, mix the sample extract with HEPPS buffer (200 mM, pH 8.2) containing 6.3 mM DTPA.

-

Add a freshly prepared solution of mBBr in acetonitrile (e.g., 25 mM).

-

Incubate the reaction mixture in the dark at a controlled temperature (e.g., 45°C) for a specific duration (e.g., 30 minutes). The optimal reaction time and temperature may need to be determined empirically.

-

Stop the derivatization reaction by adding an acid, such as 1 M methanesulfonic acid.

-

Filter the derivatized sample through a 0.22 µm or 0.45 µm syringe filter before HPLC injection.

4. HPLC and Fluorescence Detection

-

HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and fluorescence detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% (v/v) TFA.

-

Mobile Phase B: Acetonitrile with 0.1% (v/v) TFA.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 20 µL.

-

Fluorescence Detector Wavelengths: Excitation at 380 nm and Emission at 470 nm.

-

Gradient Elution:

Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 40 78 22 50 5 95 | 60 | 95 | 5 |

(Note: This is an exemplary gradient and should be optimized for the specific column and sample matrix.)

5. Quantification

Prepare a calibration curve using a certified standard of this compound. The standard should be derivatized in the same manner as the samples. The concentration of PC4 in the samples is determined by interpolating the peak area from the calibration curve. It is important to note that the derivatization efficiency of mBBr can decrease with increasing chain length of the phytochelatin, which may require correction factors for precise quantification.

Method 2: HPLC with UV Detection (No Derivatization)

This method offers a simpler workflow by eliminating the derivatization step.

1. Sample Preparation

Follow the same sample preparation protocol as in Method 1 to extract the phytochelatins.

2. HPLC and UV Detection

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 80% Acetonitrile in 0.1% (v/v) TFA.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 20 µL.

-

UV Detector Wavelength: 214 nm.

-

Gradient Elution: A linear gradient from 2% to 100% of mobile phase B.

3. Quantification

Quantification is performed by comparing the peak area of PC4 in the sample to a calibration curve generated from a PC4 standard.

Data Presentation

Table 1: HPLC Method Parameters for this compound Quantification

| Parameter | Method 1 (Fluorescence) | Method 2 (UV) |

| Derivatization | Pre-column with mBBr | None |

| Column | C18, 4.6 x 250 mm, 5 µm | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile | 80% Acetonitrile in 0.1% TFA |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | Fluorescence (Ex: 380 nm, Em: 470 nm) | UV at 214 nm |

Table 2: Quantitative Performance Data (Example for a non-derivatized method for PC3)

| Parameter | Value | Reference |

| Linearity Range | 1.33 µmol/L – 6.66 mmol/L | |

| Correlation Coefficient (r²) | 0.996 | |

| Limit of Detection (LOD) | 0.1 µmol | |

| Limit of Quantification (LOQ) | 0.5 µmol | |

| Recovery | > 85% |

(Note: This data is for PC3 using a non-derivatized method and serves as an example of performance characteristics that should be determined for PC4.)

Visualizations

Caption: Experimental workflow for HPLC-based quantification of this compound.

Caption: Biosynthetic relationship of this compound from Glutathione (GSH).

References

Application Note: Fluorescence-Based Detection and Quantification of Phytochelatin 4

Abstract

Phytochelatins are a family of cysteine-rich peptides that play a crucial role in heavy metal detoxification in plants, fungi, and certain invertebrates. Phytochelatin 4 (PC4) is a key member of this family. This application note details a robust and sensitive method for the detection and quantification of PC4 using pre-column derivatization with monobromobimane (mBrB) followed by reverse-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection. This method is highly suitable for researchers in environmental science, plant biology, and toxicology.

Introduction

Phytochelatins (PCs) are enzymatically synthesized peptides with the general structure (γ-glutamyl-cysteine)n-glycine, where 'n' typically ranges from 2 to 11.[1] These molecules are essential for cellular defense against toxic metal ions through chelation. The quantification of specific phytochelatins, such as PC4, is critical for understanding the mechanisms of metal tolerance and for the development of biomarkers for environmental metal contamination.

Direct detection of phytochelatins is challenging due to the lack of a strong chromophore. Therefore, derivatization of the thiol groups in the cysteine residues is necessary to enable sensitive detection. This protocol utilizes monobromobimane (mBrB), a fluorescent labeling agent that reacts specifically with thiols to form a stable, highly fluorescent derivative. Subsequent separation by RP-HPLC and quantification by fluorescence detection provides a reliable and sensitive analytical method.[2][3]

Experimental Protocols

Materials and Reagents

-

This compound (PC4) standard (Anaspec or equivalent)

-

Monobromobimane (mBrB)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

HEPES buffer

-

Diethylenetriaminepentaacetic acid (DTPA)

-

Hydrochloric acid (HCl)

-

Deionized water (18.2 MΩ·cm)

-

Plant, algal, or fungal tissue samples

Equipment

-

High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

Homogenizer (e.g., mortar and pestle, bead beater)

-

Centrifuge

-

pH meter

-

Vortex mixer

-

Analytical balance

-

Syringe filters (0.22 µm)

Sample Preparation

-

Homogenization: Freeze approximately 100-200 mg of fresh plant, algal, or fungal tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

-

Extraction: To the powdered sample, add 1 mL of extraction buffer (0.1 M HCl containing 1 mM DTPA). Vortex vigorously for 1 minute.

-

Centrifugation: Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.

-

Collection: Carefully collect the supernatant, which contains the thiol-containing compounds, and transfer it to a new microcentrifuge tube.

Reduction of Disulfides

-

To 200 µL of the supernatant, add 20 µL of 10 mM TCEP solution.

-

Incubate the mixture for 30 minutes at room temperature in the dark to ensure complete reduction of any disulfide bonds.

Derivatization with Monobromobimane (mBrB)

-

To the reduced sample, add 100 µL of 200 mM HEPES buffer (pH 8.0).

-

Add 10 µL of 50 mM mBrB in acetonitrile.

-

Vortex the mixture and incubate for 30 minutes at room temperature in the dark.

-

To stop the reaction, add 70 µL of 1 M methanesulfonic acid.

-

Filter the derivatized sample through a 0.22 µm syringe filter before HPLC analysis.

HPLC-Fluorescence Detection

-

HPLC Conditions:

-

Column: C18 reversed-phase column

-

Mobile Phase A: 0.1% (v/v) TFA in water

-

Mobile Phase B: 0.1% (v/v) TFA in acetonitrile

-

Gradient: A linear gradient from 10% to 50% Mobile Phase B over 30 minutes is a good starting point and should be optimized for the specific column and system.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

-

Fluorescence Detection:

Quantification

-

Prepare a series of PC4 standards of known concentrations.

-

Derivatize the standards using the same procedure as the samples.

-

Inject the derivatized standards into the HPLC system to generate a calibration curve by plotting the peak area against the concentration.

-

Determine the concentration of PC4 in the samples by comparing their peak areas to the calibration curve.

Data Presentation

The performance of this method has been evaluated and key quantitative data are summarized in the table below.

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 0.14 pmol (for 1 µL injection) | |

| Linearity Range | 1–20 µg/mL | |

| Average Recovery | 91.55% | |

| Excitation Wavelength | 380 nm | |

| Emission Wavelength | 470 nm |

Visualizations

Caption: Experimental workflow for PC4 detection.

Caption: Derivatization of PC4 with mBrB.

Conclusion

The described method provides a sensitive and reliable means for the quantification of this compound in various biological samples. The use of monobromobimane as a derivatizing agent, coupled with HPLC-fluorescence detection, allows for low detection limits and good reproducibility. This protocol can be readily adopted by researchers investigating heavy metal stress responses in plants and other organisms. While this method is robust, it is important to consider the inherent instability of phytochelatins and handle samples accordingly to ensure accurate results.

References

Application Notes and Protocols for Electrochemical Detection of Phytochelatin 4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytochelatins (PCs) are a family of cysteine-rich peptides synthesized by plants, algae, and some fungi in response to heavy metal stress. Their general structure is (γ-glutamyl-cysteine)n-glycine, where 'n' typically ranges from 2 to 11. Phytochelatin 4 (PC4), with the structure (γ-Glu-Cys)4-Gly, plays a crucial role in the detoxification of heavy metals such as cadmium and zinc by chelating them and facilitating their sequestration. The ability to accurately detect and quantify PC4 is essential for research in plant physiology, toxicology, and the development of bioremediation strategies. Furthermore, in drug development, understanding the interactions between metallic drugs and biological chelating agents like PC4 is of significant interest.

Electrochemical methods offer a sensitive, rapid, and cost-effective alternative to traditional techniques like HPLC with mass spectrometry for the detection of phytochelatins. These methods are based on the electrochemical activity of the thiol groups in the cysteine residues of the phytochelatin structure. This document provides detailed application notes and protocols for the electrochemical detection of this compound.

I. Voltammetric Methods for Direct PC4 Detection

Direct voltammetric techniques can be employed for the detection of PC4. These methods are based on the electrochemical response of PC4 at an electrode surface. While direct electrochemical detection of PC4 is an emerging area, methods developed for other phytochelatins, particularly PC2 and PC3, can be adapted and optimized for PC4.

Adsorptive Transfer Stripping Differential Pulse Voltammetry (AdTS DPV)

This technique involves the pre-concentration of the analyte onto the electrode surface by adsorption, followed by a voltammetric scan to measure the analyte's electrochemical signal. A method developed for the detection of heavy metals using a PC2-modified hanging mercury drop electrode (HMDE) can be adapted for the direct detection of phytochelatins[1][2].

Quantitative Data Summary

| Parameter | Value | Reference |

| Analyte | PC2 (adaptable for PC4) | [1] |

| Electrode | Hanging Mercury Drop Electrode (HMDE) | [1] |

| Technique | Adsorptive Transfer Stripping Differential Pulse Voltammetry (AdTS DPV) | [1] |

| Limit of Detection (LOD) | Not explicitly stated for direct PC detection, but the method is sensitive to picomole levels of heavy metals complexed with PC2. |

Experimental Protocol

a. Reagents and Equipment

-

This compound standard solution

-

Supporting electrolyte: 0.5 M NaCl, pH 6.4

-

Hanging Mercury Drop Electrode (HMDE) system

-

Ag/AgCl reference electrode

-

Platinum counter electrode

-

Potentiostat/Galvanostat with DPV capabilities

-

Micropipettes

b. Electrode Preparation and Measurement

-

Generate a new mercury drop on the HMDE.

-

Immerse the HMDE in a drop of the PC4 sample solution for a defined accumulation time (e.g., 120 seconds) to allow for adsorption of PC4 onto the electrode surface.

-

Transfer the electrode to the electrochemical cell containing the supporting electrolyte (0.5 M NaCl, pH 6.4).

-

Rinse the electrode by gentle agitation in the supporting electrolyte.

-

Perform the Differential Pulse Voltammetry scan. Typical DPV parameters (to be optimized for PC4) are:

-

Initial potential: -1.2 V

-

End potential: -0.3 V

-

Modulation time: 0.057 s

-

Time interval: 0.2 s

-

Step potential: 1.05 mV/s

-

Modulation amplitude: 250 mV

-

-

Record the voltammogram. The peak current corresponding to the electrochemical reaction of PC4 is proportional to its concentration.

Workflow for AdTS DPV Detection of PC4

Caption: Workflow for PC4 detection using AdTS DPV.

Voltammetry with Copper Solid Amalgam Electrode

This method is based on the formation of a complex between phytochelatins and cuprous ions at the electrode surface. The electrochemical signal of this complex is then measured. This technique has been successfully applied to the determination of PC2 and PC3 and is expected to be applicable to PC4.

Quantitative Data Summary

| Parameter | Value | Reference |

| Analytes | PC2 and PC3 (adaptable for PC4) | |

| Electrode | Copper Solid Amalgam Electrode | |

| Technique | DC Voltammetry (DCV) | |

| Linear Range | 10 - 100 nmol/L | |

| Limit of Detection (LOD) | 2.1 - 2.6 x 10⁻⁹ mol/L (2.1 - 2.6 nM) |

Experimental Protocol

a. Reagents and Equipment

-

This compound standard solution

-

Supporting electrolyte: Borate buffer, pH 8.1

-

Copper Solid Amalgam Electrode

-

Ag/AgCl reference electrode

-

Platinum counter electrode

-

Potentiostat/Galvanostat

b. Electrode Preparation and Measurement

-

Prepare the copper solid amalgam electrode as described in the literature.

-

Perform electrochemical cleaning of the electrode surface before each measurement.

-

Immerse the electrodes in the electrochemical cell containing the borate buffer and the PC4 sample.

-

Record the voltammogram. The current signal corresponding to the formation of the Cu(I)-PC4 complex is measured.

-

The peak height is proportional to the concentration of PC4 in the sample.

II. High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED)

HPLC-ED combines the separation power of HPLC with the high sensitivity of electrochemical detection. This is a robust and specific method for the simultaneous determination of different phytochelatins, including PC4, in complex samples.

Quantitative Data Summary

| Parameter | Value | Reference |

| Analytes | PC2, PC3, PC4, PC5 | |

| Technique | HPLC with Electrochemical Detection (HPLC-ED) | |

| Application | Determination of phytochelatins in flax plants treated with Cadmium. |

Experimental Protocol

a. Reagents and Equipment

-

This compound standard solution

-

HPLC system with a suitable column (e.g., reverse-phase C18)

-

Electrochemical detector with a glassy carbon or gold working electrode

-

Mobile phase (to be optimized, often a gradient of acetonitrile and an aqueous buffer with an ion-pairing agent)

-

Sample extraction reagents (e.g., trifluoroacetic acid)

b. Sample Preparation

-

Homogenize the biological sample (e.g., plant tissue) in an acidic extraction buffer.

-

Centrifuge the homogenate to pellet cellular debris.

-

Filter the supernatant through a 0.22 µm filter before injection into the HPLC system.

c. Chromatographic and Electrochemical Conditions

-

Equilibrate the HPLC column with the initial mobile phase conditions.

-

Inject the prepared sample.

-

Run the HPLC gradient to separate the different phytochelatins.

-

The electrochemical detector is set to a potential that is sufficient to oxidize the thiol groups of the phytochelatins.

-

The current generated by the oxidation of each phytochelatin is recorded as a function of time, producing a chromatogram where each peak corresponds to a specific phytochelatin. The peak area is proportional to the concentration.

Workflow for HPLC-ED Detection of PC4

Caption: Workflow for PC4 detection using HPLC-ED.

III. Concluding Remarks

The electrochemical detection of this compound is a promising field with significant potential for applications in environmental science, plant biology, and pharmacology. The methods outlined in these application notes provide a starting point for researchers to develop and validate robust analytical procedures for the quantification of PC4. While direct voltammetric methods offer the advantage of speed and simplicity, HPLC-ED provides superior selectivity for the analysis of complex biological samples. The choice of method will depend on the specific application, the required sensitivity, and the available instrumentation. Further research is warranted to develop and validate direct electrochemical sensors and biosensors specifically for this compound.

References

Application Note: Synthesis and Characterization of Phytochelatin 4 (PC4) for Use as an Analytical Standard

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the chemical synthesis, purification, and characterization of Phytochelatin 4 (PC4), a metal-binding peptide with the structure (γ-Glu-Cys)₄-Gly. The resulting high-purity PC4 is suitable for use as an analytical standard in various applications, including metabolomics, toxicology, and environmental science, to accurately identify and quantify endogenous PC4 in biological and environmental samples.

Introduction

Phytochelatins (PCs) are a family of cysteine-rich peptides synthesized by plants, algae, and some fungi in response to heavy metal exposure.[1] Their general structure is (γ-Glu-Cys)n-Gly, where 'n' typically ranges from 2 to 5.[2] These peptides play a crucial role in cellular detoxification by chelating heavy metal ions, thereby reducing their toxicity.[1] this compound (PC4) is a key member of this family.

Accurate quantification of PC4 in biological samples is essential for understanding the mechanisms of metal tolerance and accumulation. This requires high-purity, well-characterized analytical standards. Solid-Phase Peptide Synthesis (SPPS) provides a reliable method for producing synthetic PC4.[3][4] This note details the complete workflow for synthesizing PC4, from peptide assembly to final characterization, ensuring its suitability for analytical applications.

PC4 Analytical Standard Characteristics

Quantitative data for the synthesized PC4 standard is crucial for its application. The key characteristics are summarized below.

| Parameter | Value | Reference |

| Structure | (γ-Glu-Cys)₄-Gly | |

| Molecular Formula | C₃₄H₅₅N₉O₁₈S₄ | |

| Theoretical Monoisotopic Mass | 1003.2461 Da | Calculated |

| [M+H]⁺ (singly charged ion) | m/z 1004.2406 | |

| Characteristic MS/MS Transition | m/z 1004.0 → m/z 697.0 |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of PC4

The synthesis of PC4 is performed using a standard Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) solid-phase peptide synthesis strategy. This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble resin support.

Materials:

-

Fmoc-Gly-Wang resin

-

Fmoc-L-Cys(Trt)-OH (Trityl protection for Cysteine thiol group)

-

Fmoc-L-Glu(OtBu)-OH (tert-Butyl protection for Glutamic acid side chain)

-

Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection Reagent: 20% Piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Washing Solvents: DMF, DCM, Methanol

Protocol:

-

Resin Preparation: Start with Fmoc-Gly-Wang resin. Swell the resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for an additional 15 minutes.

-

Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) to remove residual piperidine.

-

-

Amino Acid Coupling (Cycle 1: Cysteine):

-

In a separate vial, dissolve Fmoc-L-Cys(Trt)-OH (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 2 hours at room temperature.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

-

Repeat Synthesis Cycles: Repeat the deprotection (Step 2) and coupling (Step 3) steps for the remaining amino acids in the following sequence:

-

3x Fmoc-L-Cys(Trt)-OH

-

4x Fmoc-L-Glu(OtBu)-OH

-

-

Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection step (Step 2).

-

Resin Drying: Wash the final peptide-resin with DCM (3 times) and Methanol (3 times) and dry under vacuum.

Cleavage and Deprotection

This step cleaves the synthesized peptide from the resin support and removes the side-chain protecting groups (Trt and OtBu).

Materials:

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

-

Cold diethyl ether

Protocol:

-

Place the dried peptide-resin in a reaction vessel.

-

Add the cold cleavage cocktail to the resin.

-

Agitate the mixture for 3 hours at room temperature. TIS acts as a scavenger to prevent side reactions with the cleaved protecting groups.

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Wash the peptide pellet with cold diethyl ether twice to remove remaining scavengers.

-

Dry the crude peptide pellet under vacuum.

Purification by Preparative HPLC

The crude peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).

Instrumentation & Materials:

-

Preparative HPLC system with a UV detector

-

C18 reversed-phase column

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile (ACN)

Protocol:

-

Dissolve the crude peptide in a minimal amount of Mobile Phase A.

-

Inject the dissolved sample onto the C18 column.

-

Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 50% ACN over 40 minutes).

-

Monitor the elution at 220 nm and 280 nm.

-

Collect fractions corresponding to the major peak.

-

Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm purity.

-

Pool the pure fractions and lyophilize to obtain the final PC4 standard as a white powder.

Characterization and Quality Control

The identity and purity of the final product are confirmed by mass spectrometry and analytical HPLC.

1. Mass Spectrometry (MS):

-

Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).

-

Procedure: Dissolve a small amount of the lyophilized peptide in 50% ACN/water with 0.1% formic acid. Infuse the sample into the mass spectrometer.

-

Expected Result: A major peak corresponding to the [M+H]⁺ ion of PC4 at m/z 1004.2 should be observed, confirming the correct molecular weight. Further fragmentation analysis (MS/MS) should show the characteristic transition of 1004.0 → 697.0.

2. Analytical HPLC:

-

Technique: Reversed-phase HPLC with a C18 analytical column.

-

Procedure: Inject a sample of the purified peptide. Run a gradient similar to the preparative method.

-

Expected Result: A single, sharp peak should be observed, indicating a purity of >95%.

Visualization of Workflows

Synthesis and Purification Workflow

The overall process for generating the PC4 analytical standard, from initial synthesis to final quality control, is outlined below.

Caption: Workflow for the synthesis and purification of PC4.

Application of PC4 Analytical Standard

This diagram illustrates how the synthesized PC4 standard is used to identify and quantify PC4 in an unknown sample.

Caption: Using the PC4 standard for sample analysis.

References

Quantifying Phytochelatin 4 in Complex Biological Samples: An Application Note and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytochelatins (PCs) are a family of cysteine-rich peptides that play a pivotal role in heavy metal detoxification in plants, fungi, and some animal species.[1] These peptides, with the general structure (γ-Glu-Cys)n-Gly, where 'n' typically ranges from 2 to 5, chelate heavy metals and facilitate their sequestration, thereby mitigating cellular toxicity.[2][3] Phytochelatin 4 (PC4), with four γ-Glu-Cys repeats, is a key long-chain phytochelatin involved in the response to heavy metal stress.[4] Its accurate quantification in complex biological matrices is crucial for understanding the mechanisms of metal tolerance and for the development of phytoremediation strategies. This document provides detailed application notes and protocols for the quantification of PC4.

Signaling Pathway for Phytochelatin Synthesis

Phytochelatins are synthesized from glutathione (GSH) in a reaction catalyzed by the enzyme phytochelatin synthase (PCS).[1] This enzyme is constitutively expressed and is activated by the presence of heavy metal ions such as cadmium (Cd²⁺), arsenic (As³⁺), copper (Cu²⁺), and zinc (Zn²⁺). The synthesis is a transpeptidation reaction where the γ-glutamylcysteine (γ-EC) moiety of a GSH donor molecule is transferred to an acceptor molecule, which can be another GSH molecule (to form PC2) or a growing phytochelatin chain (to form PCn+1).

Caption: Phytochelatin synthesis pathway activated by heavy metals.

Quantitative Data Summary

The following table summarizes the performance of various methods for the quantification of phytochelatins.

| Method | Analyte(s) | Sample Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Reference |

| UPLC-MS | GSH, PC2, PC3, PC4 | Aquatic Plants | 0.02 - 0.08 µg/mL | 0.03 - 0.09 µg/mL | 61 - 89 | |

| HPLC-UV | PC3, PC4 | Plant Tissue | 0.1 µmol | 0.5 µmol | > 85 | |

| HPLC-Fluorescence | PC2, PC3, PC4 | Plant Tissue | 2.1 pmol SH | - | 93 - 98 | |

| HPLC-ESI-MS/MS | PC2 | Plant Extracts | - | - | - | |

| UPLC-MS/MS | γ-EC, GSH, PC2, PC3, PC4 | Alga Extracts | 6 - 16 fmol | - | 73.8 - 91.0 |

Experimental Protocols

Sample Preparation: Extraction of Phytochelatins from Plant Tissues

The stability of phytochelatins during extraction is critical due to their susceptibility to oxidation. Therefore, extraction should be performed under acidic and reducing conditions, and often in an inert atmosphere.

Materials:

-

Liquid nitrogen

-

Mortar and pestle

-

Extraction Buffer: 0.1 N HCl or 1% (v/v) formic acid.

-

Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT).

-

Chelating agent (optional, for metal-complex studies): 2,3-dimercapto-1-propanesulfonic acid (DMPS).

-

Microcentrifuge tubes

-

Centrifuge

Protocol:

-

Harvest plant tissue (e.g., roots, leaves) and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Transfer approximately 100-200 mg of the frozen powder to a pre-weighed microcentrifuge tube.

-

Add 1 mL of ice-cold Extraction Buffer containing a reducing agent (e.g., 5 mM TCEP). For every 100 mg of tissue, use 1 mL of buffer.

-

Vortex the mixture vigorously for 1-2 minutes. To prevent degradation, perform this step in an argon environment if possible.

-

Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.

-

Carefully collect the supernatant, which contains the phytochelatins, and transfer it to a new tube.

-

The extract can be directly used for analysis or stored at -80°C until use.

Caption: Workflow for the extraction of phytochelatins from plant tissues.

Quantification by UPLC-MS/MS

This is a highly sensitive and specific method for the simultaneous quantification of different phytochelatin species.

Instrumentation:

-

Ultra-Performance Liquid Chromatography (UPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

-

Column: Reversed-phase C18 column (e.g., Acquity UPLC HSS T3, 1.8 µm, 2.1 x 100 mm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Gradient:

-

0-1 min: 2% B

-

1-8 min: 2-40% B (linear gradient)

-

8-9 min: 40-95% B (linear gradient)

-

9-10 min: 95% B (hold)

-

10-10.1 min: 95-2% B (linear gradient)

-

10.1-14 min: 2% B (re-equilibration)

-

-

Injection Volume: 5 µL.

MS/MS Parameters (Positive ESI Mode):

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Cone Gas Flow: 50 L/h

-

Desolvation Gas Flow: 800 L/h

-

Multiple Reaction Monitoring (MRM) Transitions:

-

PC4: Precursor ion (m/z) -> Product ion (m/z) (Specific values to be determined by direct infusion of a PC4 standard)

-

Quantification:

-

Prepare a standard curve using a certified PC4 standard.

-

Quantification is based on the peak area of the specific MRM transition for PC4.

Quantification by HPLC with Fluorescence Detection (Post-Column Derivatization)

This method requires derivatization of the thiol groups in phytochelatins to render them fluorescent. Monobromobimane (mBBr) is a common derivatizing agent.

Materials:

-

Monobromobimane (mBBr) solution (10 mM in acetonitrile).

-

Derivatization buffer: 200 mM HEPES, pH 8.2, containing 5 mM DTPA.

-

Reaction quenching solution: 1 M methanesulfonic acid.

Derivatization Protocol:

-

To 50 µL of the plant extract, add 185 µL of derivatization buffer.

-

Add 15 µL of 20 mM TCEP and incubate for 10 minutes at room temperature to ensure all thiols are reduced.

-

Add 10 µL of 10 mM mBBr solution and incubate for 30 minutes at 45°C in the dark.

-

Stop the reaction by adding 60 µL of 1 M methanesulfonic acid.

-

Centrifuge at 14,000 x g for 10 minutes to pellet any precipitate.

-

The supernatant is ready for HPLC analysis.

HPLC Conditions:

-

Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Gradient: Similar to the UPLC-MS/MS method, but optimized for the separation of mBBr-derivatized compounds.

-

Fluorescence Detector: Excitation at 380 nm and emission at 470 nm.

Quantification:

-

A standard curve is generated using a PC4 standard that has undergone the same derivatization procedure.

Spectrophotometric Quantification of Total Phytochelatins (Ellman's Assay)

This method provides a rapid estimation of the total thiol content, including phytochelatins, using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent). It is less specific than chromatographic methods but useful for high-throughput screening.

Materials:

-

Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.

-

DTNB Solution: 4 mg/mL DTNB in the reaction buffer.

-

UV-Vis Spectrophotometer

Protocol:

-

In a cuvette or a 96-well plate, add 950 µL of the DTNB solution.

-

Add 50 µL of the plant extract.

-

Mix and incubate at room temperature for 15 minutes, protected from light.

-

Measure the absorbance at 412 nm.

-

A blank containing the reaction buffer instead of the sample should be used to zero the spectrophotometer.

-

The concentration of thiol groups is calculated using the molar extinction coefficient of the product (TNB), which is 14,150 M⁻¹cm⁻¹.

Calculation: Concentration of -SH (M) = (Absorbance at 412 nm) / (14,150 M⁻¹cm⁻¹ * path length (cm))

Conclusion

The choice of method for quantifying this compound depends on the specific research question, the required sensitivity and specificity, and the available instrumentation. For accurate and specific quantification of PC4, UPLC-MS/MS is the recommended method. HPLC with fluorescence detection offers a sensitive alternative, while the spectrophotometric Ellman's assay provides a rapid, albeit less specific, estimation of total phytochelatin content. Proper sample preparation is paramount to ensure the stability and accurate measurement of these labile peptides.

References

Application Notes and Protocols for Immobilizing Phytochelatin 4 for Metal Binding Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytochelatins (PCs) are a family of cysteine-rich peptides synthesized by plants, algae, and some fungi in response to heavy metal stress.[1][2][3][4][5] Their general structure is (γ-glutamyl-cysteine)n-glycine, where 'n' typically ranges from 2 to 11. Phytochelatin 4 (PC4), with the structure (γ-Glu-Cys)₄-Gly, exhibits a high affinity for various heavy metal ions due to the presence of multiple thiol groups from its cysteine residues, which act as primary metal binding sites. This strong chelating ability makes PC4 a valuable tool for various applications, including the development of biosensors for heavy metal detection, phytoremediation strategies, and as a model for studying metal-peptide interactions in biological systems.

This document provides detailed protocols for the immobilization of this compound onto a solid support and its subsequent use in metal binding assays. The presented methodologies are designed to be adaptable for various research and development purposes.

Data Presentation

Table 1: Metal Binding Affinities and Stoichiometry for this compound (PC4)

The following table summarizes the available quantitative data on the interaction of various metal ions with PC4. It is important to note that binding affinities can be influenced by experimental conditions such as pH and buffer composition.

| Metal Ion | Stability Constant (log K) | Dissociation Constant (Kd) | Stoichiometry (Metal:PC4) | Method | Reference |

| Cadmium (Cd²⁺) | 7.5 | - | 1:1 | Spectrophotometry | |

| Cadmium (Cd²⁺) | 13.39 | - | - | Potentiometry/Spectroscopy | |

| Cadmium (Cd²⁺) | - | ~1 nM (for a PC-inspired copolymer) | - | Isothermal Titration Calorimetry | |

| Zinc (Zn²⁺) | - | Determined to be in the micro- to low-picomolar range for the PC2-PC4 series | 1:1 (ZnPC4) | Isothermal Titration Calorimetry |

Note: The thermodynamic stability of PC complexes with several divalent metals has been shown to follow the order: Zn²⁺ ≥ Cu²⁺ ≥ Fe²⁺ > Mg²⁺ > Ca²⁺. For a PC4 analogue, the binding affinity order was determined as Cd(II) > Cu(II) > Zn(II) > Pb(II) > Ni(II) > Co(II).

Experimental Protocols

This section provides detailed methodologies for the immobilization of this compound and the subsequent metal binding assays. The protocol for covalent immobilization is adapted from established methods for attaching sulfhydryl-containing molecules to solid supports.

Protocol 1: Covalent Immobilization of this compound on Agarose Beads

This protocol describes the covalent attachment of PC4 to amine-functionalized agarose beads using the heterobifunctional crosslinker SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate). This method leverages the reaction of the SMCC's NHS ester with the amine groups on the beads and the subsequent reaction of its maleimide group with the sulfhydryl groups of the cysteine residues in PC4.

Materials:

-

Amine-functionalized agarose beads

-

This compound (PC4)

-

Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Activation Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.2-7.5

-

Coupling Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, 10 mM EDTA, pH 6.5-7.5

-

Quenching Solution: 10 mM Cysteine or β-mercaptoethanol in Coupling Buffer

-

Wash Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.2-7.5

-

Storage Buffer: Desired buffer for long-term storage (e.g., PBS with a preservative)

-

Spin columns or centrifugation tubes

Procedure:

-

Preparation of Solid Support:

-

Transfer a desired amount of amine-functionalized agarose bead slurry to a tube.

-

Wash the beads three times with Activation Buffer to remove any preservatives. Centrifuge or use a spin column to separate the beads from the buffer between washes.

-

-

Activation of Solid Support with SMCC:

-

Immediately before use, prepare a 10 mg/mL stock solution of SMCC in anhydrous DMF or DMSO.

-

Resuspend the washed beads in Activation Buffer.

-

Add the SMCC stock solution to the bead slurry. A 20-50 fold molar excess of SMCC over the available amine groups on the support is recommended as a starting point.

-

Incubate for 30-60 minutes at room temperature with gentle end-over-end mixing.

-

-

Washing of Activated Support:

-

Wash the SMCC-activated beads extensively (at least five times) with Activation Buffer to remove unreacted crosslinker.

-

-

Preparation of this compound:

-

Dissolve PC4 in Coupling Buffer. The concentration will depend on the desired immobilization density.

-

If the PC4 has formed disulfide bonds, it may be necessary to reduce it first with a reducing agent like DTT, followed by removal of the reducing agent using a desalting column.

-

-

Covalent Coupling of this compound:

-

Resuspend the washed, SMCC-activated beads in Coupling Buffer.

-

Add the prepared PC4 solution to the activated beads.

-

Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching of Unreacted Maleimide Groups:

-

Wash the beads with Coupling Buffer to remove unbound PC4.

-

To block any remaining unreacted maleimide groups, add the Quenching Solution and incubate for 30 minutes at room temperature with gentle mixing.

-

-

Final Washing and Storage:

-

Wash the PC4-immobilized beads extensively with Wash Buffer.

-

Perform a final wash with the desired Storage Buffer.

-

Store the PC4-agarose beads at 4°C.

-

Protocol 2: Metal Binding Assay Using Immobilized this compound

This protocol describes a typical metal binding assay using the PC4-immobilized agarose beads. The amount of metal bound to the beads is quantified by measuring the depletion of the metal from the solution.

Materials:

-

PC4-immobilized agarose beads (from Protocol 1)

-

Control beads (prepared similarly but without PC4)

-

Binding Buffer: 40 mM HEPES, pH 7.2

-

Metal Salt Solutions: Prepare stock solutions of the metal salts of interest (e.g., CdCl₂, ZnSO₄, CuSO₄) in deionized water.

-

Spin columns

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) for metal quantification.

Procedure:

-

Assay Setup:

-

In a microcentrifuge tube, add a specific amount (e.g., 3.0 mg) of PC4-immobilized beads or control beads.

-